3-(3,4-Difluorophenyl)thiolan-3-ol
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Overview
Description
3-(3,4-Difluorophenyl)thiolan-3-ol is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of a thiolane ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)thiolan-3-ol typically involves the reaction of 3,4-difluorobenzene with thiolane under specific conditions. One common method is the nucleophilic substitution reaction, where the fluorine atoms on the benzene ring are replaced by the thiolane group. This reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate, to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthiolane derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific properties, such as increased gas permeability.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane and difluorophenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylthiolane: Similar structure but lacks the hydroxyl group.
3,4-Difluorophenylsulfide: Contains a sulfur atom instead of a thiolane ring.
3,4-Difluorophenylmethanol: Similar phenyl group but with a different functional group.
Uniqueness
3-(3,4-Difluorophenyl)thiolan-3-ol is unique due to the presence of both the thiolane ring and the difluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKXYQJACXEDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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